1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one
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Overview
Description
1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 7-fluoro-2-(pyridin-2-yl)quinoline with ethanone under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to streamline the production .
Chemical Reactions Analysis
Types of Reactions
1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds .
Scientific Research Applications
1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. For example, it has been shown to inhibit the PI3Kδ kinase, a key enzyme involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar core structure but lacking the additional functional groups.
Pyridine: Another related compound with a similar nitrogen-containing ring structure.
Fluoroquinolines: A class of compounds that share the fluorine substitution on the quinoline ring.
Uniqueness
1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1639971-09-7 |
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Molecular Formula |
C16H11FN2O |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C16H11FN2O/c1-10(20)13-8-11-5-6-12(17)9-15(11)19-16(13)14-4-2-3-7-18-14/h2-9H,1H3 |
InChI Key |
PZILKLNSYGRZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C=C(C=CC2=C1)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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